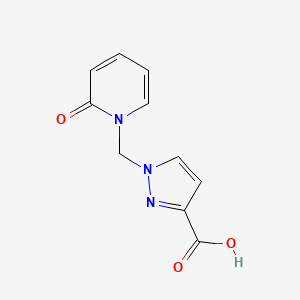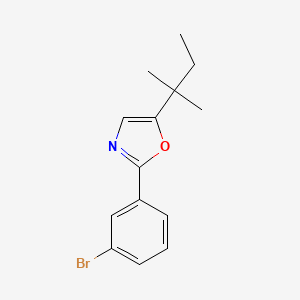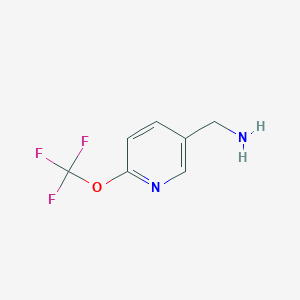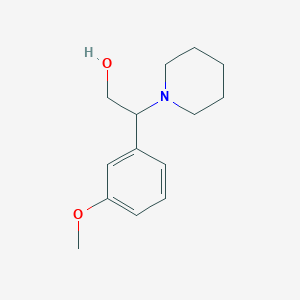
3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline is a complex organic compound that features a thiazole ring substituted with an ethoxyphenyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur in the presence of a base . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure and exhibit similar pharmacological properties.
Other Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir also contain thiazole rings and are used in various therapeutic applications.
Uniqueness
3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethoxyphenyl group and aniline moiety with the thiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H18N2OS |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H18N2OS/c1-3-21-16-9-7-13(8-10-16)17-12(2)22-18(20-17)14-5-4-6-15(19)11-14/h4-11H,3,19H2,1-2H3 |
Clave InChI |
TWBSCVSVCVFXHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)







![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)


